molecular formula C21H19NO3 B4934602 N-(4-ethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide

N-(4-ethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide

Cat. No. B4934602
M. Wt: 333.4 g/mol
InChI Key: XMLXKIMSMDMOKO-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in the medical field. This compound is also known as EFA and belongs to the class of acrylamide derivatives. EFA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of EFA is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes and signaling pathways in the body. EFA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. EFA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
EFA has been found to have various biochemical and physiological effects in the body. Studies have shown that EFA can reduce the production of pro-inflammatory cytokines, which are involved in inflammation. EFA has also been found to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. In addition, EFA has been shown to have an analgesic effect, which can help reduce pain.

Advantages and Limitations for Lab Experiments

EFA has several advantages for lab experiments, including its high purity and stability. EFA is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, EFA has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on EFA. One area of research is the development of EFA derivatives with improved solubility and bioavailability. Another area of research is the investigation of EFA's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, studies could explore the potential synergistic effects of EFA with other compounds, such as chemotherapy drugs, to improve cancer treatment outcomes.
In conclusion, EFA is a chemical compound that has potential applications in the medical field. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been studied extensively. Future research on EFA could lead to the development of new treatments for cancer, inflammation, and neurological disorders.

Synthesis Methods

The synthesis of EFA involves the reaction of 4-ethoxyaniline and 3-(2-furyl) acrylic acid with the use of a coupling agent. The reaction results in the formation of EFA as a white crystalline solid. The purity of EFA can be improved by recrystallization.

Scientific Research Applications

EFA has been studied for its potential applications in various scientific research fields, including cancer treatment, inflammation, and neurological disorders. Studies have shown that EFA has anticancer properties and can inhibit the growth of cancer cells. EFA has also been found to have anti-inflammatory effects and can reduce inflammation in the body. In addition, EFA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-2-24-18-12-10-17(11-13-18)22-21(23)20(15-19-9-6-14-25-19)16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H,22,23)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLXKIMSMDMOKO-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.